Anandamide 0-phosphate

説明

Anandamide 0-phosphate (AOP) is a novel endocannabinoid derivative that has been studied in recent years for its potential therapeutic applications. It is a phosphorylated form of anandamide, an endogenous cannabinoid that is naturally produced in the human body. AOP has been found to have numerous biochemical and physiological effects that make it a promising candidate for the development of novel treatments for a variety of medical conditions.

科学的研究の応用

Vascular Tone Regulation : Anandamide, along with sphingosine-1-phosphate (S1P), plays a role in regulating vascular tone in various vessels, including the coronary artery. This suggests potential applications in cardiovascular health and disease management (Mair et al., 2010).

Neurotransmitter Role : Anandamide functions as a natural ligand for cannabinoid receptors, implicating its role in neurotransmitter activity and potential influence on cognitive functions and psychiatric disorders (Devane et al., 1992).

Enzymatic Activity : The study of enzymes that hydrolyze and synthesize anandamide, such as amidohydrolase, has implications for understanding its metabolic pathways and the potential development of targeted pharmaceuticals (Ueda et al., 1995).

Generation of Anandamide : Research into the phospholipase D enzyme that generates anandamide and its congeners offers insights into the physiological significance of these lipid molecules (Okamoto et al., 2004).

Influence on Neuronal Functions : Anandamide affects protein tyrosine phosphorylation in neurons, suggesting its potential role in neurotrophic effects and synaptic plasticity (Derkinderen et al., 1996).

Endocannabinoid System Role : Anandamide's formation and inactivation in central neurons contribute to our understanding of the endocannabinoid system and its signaling mechanisms (Di Marzo et al., 1994).

Appetite and Cognitive Function : Anandamide's effects on food intake and cognitive function, as well as its interaction with neurotransmitters and hormonal systems, have implications for treating conditions such as cachexia and mood disorders associated with dieting (Hao et al., 2000).

Cannabinoid Receptor Agonist : Anandamide acts as a cannabinoid receptor agonist, influencing a range of physiological responses including pain perception, body temperature regulation, and mood states (Fride & Mechoulam, 1993).

Anxiety Modulation : Anandamide's role in modulating emotional states suggests potential therapeutic applications for anxiety and related disorders (Kathuria et al., 2003).

Cytochrome P450 Monooxygenases Interaction : Anandamide's oxidation by cytochrome P450 monooxygenases is important for understanding its physiological roles and the implications for pharmacological targeting of the endocannabinoid system (Snider et al., 2010).

作用機序

Target of Action

Anandamide 0-phosphate (AEA-P), also known as Anandamide, primarily targets the cannabinoid receptors CB1 and CB2, and the vanilloid TRPV1 receptor . These receptors are located in the central nervous system (CB1), peripheral tissues including immune cells (CB2), and are ubiquitously expressed in all tissues (TRPV1) .

Mode of Action

AEA-P interacts with its targets, primarily the CB1, CB2, and TRPV1 receptors, initiating G-protein signaling that triggers a number of biological pathways . The interaction of AEA-P with these receptors has been observed to occur in two distinct binding modes: binding in the tunnel formed by the S1–S4 region, and binding in the vanilloid binding pocket .

Biochemical Pathways

The synthesis of AEA-P involves the ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine, forming an N-arachadonoyl phosphatidylethanolamine (NArPE) . The release of AEA-P from the composite molecule is accomplished by a series of phospholipases . The resulting signaling involves a diverse set of biological results including sleep and eating patterns, short-term memory, mood, as well as modulation of the sensation of heat, acid, and proinflammatory stimulants .

Pharmacokinetics

The in vivo concentration of AEA-P is maintained through the relative rates of synthesis and degradation, but also through a less common storage system, designed to meet high demand on short notice . .

将来の方向性

Anandamide is being explored for its role in diabetic neuropathy/neuropathy, as cannabinoids as well as exogenous or endogenous Anandamide, demonstrate broad-spectrum antinociceptive properties in a model of painful diabetic neuropathy . This is mediated through peripheral activation of both cannabinoid receptors, i.e., CB1 and CB2 .

生化学分析

Biochemical Properties

AEA-P is synthesized through the ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine, forming an N-arachadonoyl phosphatidylethanolamine (NArPE) . The resulting G-protein signaling initiates a number of biological pathways .

Cellular Effects

It’s parent compound, anandamide, is known to be involved in sleeping and eating patterns as well as pleasure enhancement and pain relief . It also promotes endothelial cell proliferation and network-formation .

Molecular Mechanism

Anandamide, from which AEA-P is derived, activates both CB1 in the central nervous system, CB2 in the peripheral tissues, including immune cells, and TRPV1, a non-selective cation channel ubiquitously expressed in all tissues .

Temporal Effects in Laboratory Settings

Studies on anandamide have shown that it can have significant effects on neurobehavioral outcomes and EEG irregularities in chronic sleep deprivation models .

Dosage Effects in Animal Models

Studies on anandamide have shown that it can have significant effects on neurobehavioral outcomes and EEG irregularities in chronic sleep deprivation models .

Metabolic Pathways

Anandamide, from which AEA-P is derived, is synthesized through ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine .

Transport and Distribution

Anandamide, from which AEA-P is derived, is synthesized through ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine .

Subcellular Localization

Anandamide, from which AEA-P is derived, is synthesized through ligation of a previously membrane-bound arachidonic acid and a membrane-bound phosphatidylethanolamine .

特性

IUPAC Name |

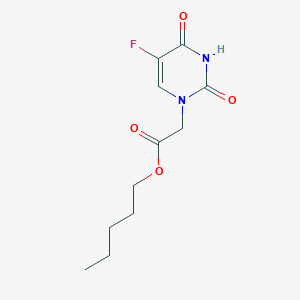

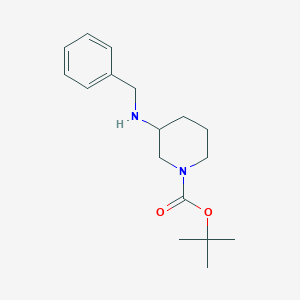

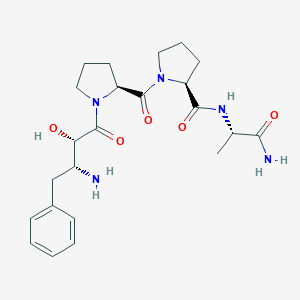

2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23-20-21-28-29(25,26)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)(H2,25,26,27)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPHIQQEQWCEGG-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347695 | |

| Record name | Anandamide 0-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183323-26-4 | |

| Record name | Anandamide 0-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbaldehyde](/img/structure/B63529.png)